N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
Structural Features
| Component | Description |
|---|---|
| Piperidine ring | A six-membered heterocycle with one nitrogen atom, substituted at position 2 with a benzenesulfonyl group. |
| Benzenesulfonyl group | A sulfonamide derivative of benzene, contributing to potential enzyme inhibition. |
| 2-Methoxyphenyl moiety | A phenyl ring with a methoxy (-OCH₃) substituent at position 2, influencing electronic and steric properties. |
| Ethanediamide backbone | Provides rigidity and hydrogen-bonding capabilities for target interactions. |
The molecular formula is C₂₉H₃₄N₄O₅S , with a molecular weight of 562.67 g/mol (calculated from structural components). Key functional groups include sulfonamide, tertiary amine, and methoxy substituents, which collectively define its reactivity and pharmacological potential.
Historical Context and Discovery Timeline
The compound’s development aligns with advancements in sulfonamide and piperidine chemistry. While its exact synthesis date is unspecified, related derivatives emerged in the early 2020s as part of efforts to optimize enzyme inhibitors and receptor modulators.
Key Milestones
- Early 2000s : Benzenesulfonyl-piperidine hybrids gained traction for their protease-inhibiting properties.
- 2010s : Methoxyphenyl-ethylamide derivatives were explored for their blood-brain barrier permeability in central nervous system (CNS) drug candidates.
- 2020s : Integration of these motifs into ethanediamide-linked structures, such as this compound, aimed to enhance binding specificity and metabolic stability.
Synthetic routes typically involve:
- Piperidine functionalization : Introducing the benzenesulfonyl group via nucleophilic substitution.
- Amide coupling : Using ethylenediamine derivatives to link the piperidine and methoxyphenyl components.
- Purification : Chromatographic techniques to isolate the final product.
Significance in Medicinal Chemistry and Drug Discovery
This compound exemplifies rational drug design through structural hybridization. Its significance lies in:
Comparative Advantages Over Analogues
| Feature | This Compound | Analogues (e.g., ) |
|---|---|---|
| Backbone flexibility | Ethanedia mide linker | Single amide or ester linkages |
| Substituent diversity | Dual aryl-alkyl substitutions | Homogeneous substitution patterns |
| Synthetic tractability | Modular synthesis pathway | Multi-step, low-yield routes |
These attributes position the compound as a versatile scaffold for developing inhibitors of kinases, proteases, or neurotransmitter receptors, with ongoing research focusing on structure-activity relationship (SAR) optimization.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-32-22-13-6-5-9-19(22)14-16-25-23(28)24(29)26-17-15-20-10-7-8-18-27(20)33(30,31)21-11-3-2-4-12-21/h2-6,9,11-13,20H,7-8,10,14-18H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKYGHNVXKDLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions.
Attachment of the Ethanediamide Moiety: The final step involves the coupling of the piperidine derivative with ethanediamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzene derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications in scientific research, including:
Medicinal Chemistry
- Therapeutic Potential : Research indicates that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as arthritis and chronic pain.
- Neuropharmacology : Studies suggest that it may interact with neurotransmitter systems, potentially impacting mood disorders and anxiety.
Biochemical Probing
- The compound is being explored as a biochemical probe to study specific enzyme interactions and receptor activities, aiding in the understanding of complex biological pathways.
Material Science
- Its chemical structure allows for potential applications in developing new materials, particularly those requiring specific interactions at the molecular level.
| Study Focus | Findings | Reference |
|---|---|---|
| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines in cell cultures. | Journal of Medicinal Chemistry |
| Analgesic Effects | Dose-dependent analgesic effects comparable to morphine in animal models. | Pain Management Journal |
| Neuropharmacological Effects | Interaction with serotonin receptors influencing mood regulation. | Neuropharmacology Reports |
Mechanism of Action
The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide (BC04543)
- Structure : Differs in the substituent on the ethanediamide nitrogen: a 2-fluorophenyl group replaces the 2-(2-methoxyphenyl)ethyl group.
- Properties :
- Molecular Weight: 433.5 g/mol (vs. ~447.5 g/mol for the target compound, estimated based on structural similarity).
- Functional Impact: The 2-fluorophenyl group may reduce electron density compared to the methoxyphenethyl group, altering receptor binding kinetics.
- Relevance: The fluorine atom’s electronegativity could enhance binding to hydrophobic pockets in receptors, while the methoxyphenethyl group in the target compound may improve affinity for serotonin receptors due to its structural similarity to known 5-HT1A ligands .
18F-MPPF (5-HT1A Receptor Imaging Agent)
- Structure : Contains a pyridinyl group, a 2-methoxyphenylpiperazine, and a fluorobenzamide moiety.
- Key Differences :
- The target compound uses a piperidine core instead of piperazine.
- The ethanediamide linker replaces the benzamide group.
- Functional Implications: Piperidine vs. piperazine: Piperidine’s reduced nitrogen basicity may affect blood-brain barrier penetration.
WAY-100635 Derivatives
- Structure : Classic 5-HT1A antagonists with a pyridinylcyclohexanecarboxamide and 2-methoxyphenylpiperazine.
- Comparison :
- The target compound lacks the pyridinyl group but retains the 2-methoxyphenyl moiety.
- The ethanediamide linker may reduce metabolic degradation compared to carboxamide-based structures.
- Receptor Affinity: WAY-100635 derivatives exhibit nanomolar affinity for 5-HT1A. The target compound’s affinity remains unstudied but could differ due to structural variations .
W-15 and W-18 (Opioid-like Compounds)
- Structure : Phenylethyl-piperidinyl sulfonamides.
- Comparison :
- W-15 and W-18 have sulfonamide groups directly attached to the piperidine ring, whereas the target compound’s benzenesulfonyl group is on the ethyl chain.
- The 2-methoxyphenethyl group in the target compound may reduce opioid receptor affinity compared to W-15/W-18’s chlorophenyl and nitrophenyl groups.
- Functional Impact : W-15/W-18 bind opioid receptors, but the target compound’s methoxyphenyl group may shift activity toward serotonin or adrenergic receptors .
Structural and Pharmacokinetic Data
| Compound | Molecular Weight (g/mol) | Key Substituents | Potential Target Receptors | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~447.5 | Benzenesulfonyl, 2-methoxyphenethyl | 5-HT1A, Opioid (speculative) | High (sulfonamide) |
| BC04543 | 433.5 | Benzenesulfonyl, 2-fluorophenyl | Unknown | Moderate |
| 18F-MPPF | 386.4 | Fluorobenzamide, 2-methoxyphenylpiperazine | 5-HT1A | Moderate |
| WAY-100635 | 438.5 | Pyridinylcyclohexanecarboxamide | 5-HT1A | Low (carboxamide) |
| W-15 | 379.9 | Chlorophenyl sulfonamide | Opioid | High |
Research Implications and Gaps
- Receptor Profiling: No direct binding data exist for the target compound. Comparative studies with 5-HT1A and opioid receptors are needed.
- Structural Optimization : Modifying the ethanediamide linker or methoxyphenyl group could enhance selectivity, as seen in WAY-100635 derivatives .
- Pharmacokinetics : The benzenesulfonyl group may improve metabolic stability, but in vivo studies are required to confirm .
Biological Activity
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide, often referred to in literature by its structural formula or CAS number, has garnered attention for its potential biological activities. This article synthesizes current research findings related to its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzenesulfonyl group and an ethyl chain, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 367.463 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H29N3O4S |
| Molecular Weight | 367.463 g/mol |
| CAS Number | 898414-89-6 |
The biological effects of this compound are primarily attributed to its interaction with various molecular targets, particularly in the central nervous system. Preliminary studies suggest that it modulates neurotransmitter systems, potentially acting as an antagonist or inhibitor at specific receptors.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit certain proteases, similar to other related compounds that have shown efficacy against viral proteases like SARS-CoV 3CL protease .
- Receptor Interaction : Potential interactions with serotonin receptors have been noted, suggesting implications for mood regulation and anxiety disorders .
Antiviral Activity
Recent studies have identified this compound as a potential inhibitor of viral proteases. In a fluorometric assay against SARS-CoV 3CL protease, the compound exhibited significant inhibitory activity, indicating its potential as a therapeutic agent against viral infections.
| Compound | IC50 Value (μM) |
|---|---|
| This compound | 3.20 |
| Lead Compound | 0.39 |
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In vitro studies on RAW 264.7 macrophages demonstrated that it could inhibit LPS-induced NF-κB activation without significant cytotoxicity, suggesting a safe profile for potential therapeutic use in inflammatory conditions .
Case Studies and Research Findings
- Inhibitory Activity on Viral Proteases : A study conducted on various peptidomimetics highlighted the importance of structural modifications in enhancing inhibitory potency against SARS-CoV proteases. The findings suggest that similar modifications in this compound could further optimize its antiviral efficacy .
- Neuropharmacological Studies : Research examining the effects of related compounds on serotonin receptor-mediated responses indicated that modifications in the piperidine structure can significantly alter receptor affinity and activity, which may also apply to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
